2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol
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Overview
Description
2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the formation of the benzodioxepin ring followed by the introduction of the amino and chloro substituents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Indole derivatives: These compounds have diverse biological activities, including antiviral and anticancer properties.
Diazepam: A well-known benzodiazepine with sedative and anxiolytic effects.
Uniqueness
2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxepin ring system and the presence of both amino and chloro substituents make it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
2-amino-1-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO3/c12-8-4-7(9(14)6-13)5-10-11(8)16-3-1-2-15-10/h4-5,9,14H,1-3,6,13H2 |
InChI Key |
WBIZNKCUNNOUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)C(CN)O)Cl)OC1 |
Origin of Product |
United States |
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